molecular formula C20H15Cl2N3O7 B12474957 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12474957
M. Wt: 480.3 g/mol
InChI Key: GRYAZVXBBVVNAC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes nitrophenyl, dichlorophenyl, and pyrrolidine carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the nitrophenyl and dichlorophenyl intermediates, followed by their coupling with the pyrrolidine carboxylate moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate: shares similarities with other compounds containing nitrophenyl, dichlorophenyl, and pyrrolidine carboxylate groups.

    This compound: is unique due to its specific combination of functional groups and the resulting chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications across various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15Cl2N3O7

Molecular Weight

480.3 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H15Cl2N3O7/c21-13-3-6-15(16(22)8-13)19(28)23-24-9-12(7-18(24)27)20(29)32-10-17(26)11-1-4-14(5-2-11)25(30)31/h1-6,8,12H,7,9-10H2,(H,23,28)

InChI Key

GRYAZVXBBVVNAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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